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molecular formula C8H6BrN3O B8607230 3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole CAS No. 380380-61-0

3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole

Cat. No. B8607230
M. Wt: 240.06 g/mol
InChI Key: FJWXIWBINYNRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689779B2

Procedure details

In 250 ml of acetic anhydride was dissolved 8.6 g of 2-(imino-N-hydroxyaminomethyl)-5-bromopyridine and the solution was refluxed for one day. After completion of the reaction, the same post-treatment as in Preparation Example. 13 was conducted to give the title compound. 2.8 g.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]([NH:10][OH:11])[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=1.[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:12][C:13]1[O:11][N:10]=[C:2]([C:3]2[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=2)[N:1]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
N=C(C1=NC=C(C=C1)Br)NO
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NO1)C1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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